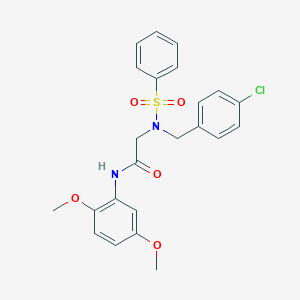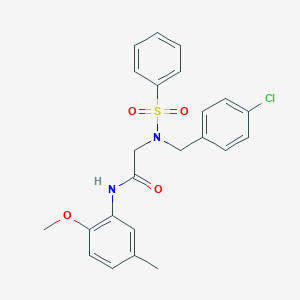![molecular formula C23H24N2O5S B301033 [4-({2-[(4-Ethoxyphenyl)imino]-4-oxo-3-propyl-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid](/img/structure/B301033.png)
[4-({2-[(4-Ethoxyphenyl)imino]-4-oxo-3-propyl-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-({2-[(4-Ethoxyphenyl)imino]-4-oxo-3-propyl-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid, commonly known as EPTA, is a synthetic compound that has been widely studied for its potential applications in the field of medicine and biochemistry. EPTA is a thiazolidine derivative that has shown promising results in various scientific studies, making it an important compound for future research.
Mecanismo De Acción
The mechanism of action of EPTA is not fully understood, but it is believed to work by inhibiting the activity of various enzymes and proteins in the body. EPTA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response. It has also been shown to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), which is a protein that is involved in the regulation of glucose metabolism.
Biochemical and Physiological Effects:
EPTA has been shown to exhibit various biochemical and physiological effects in the body. It has been shown to reduce inflammation, inhibit the growth of cancer cells, and improve glucose metabolism. EPTA has also been shown to reduce oxidative stress and improve insulin sensitivity, making it a promising compound for the treatment of diabetes and other metabolic disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of EPTA is its ability to exhibit multiple biological effects, making it a versatile compound for scientific research. However, one of the limitations of EPTA is its potential toxicity, which may limit its use in certain experiments. Additionally, the synthesis of EPTA is a complex process that may require specialized equipment and expertise.
Direcciones Futuras
There are several future directions for research on EPTA. One potential direction is the development of EPTA-based drugs for the treatment of inflammatory diseases, such as arthritis and colitis. Another potential direction is the use of EPTA as a tool for studying the mechanisms of inflammation and cancer growth. Additionally, further research is needed to fully understand the mechanism of action of EPTA and its potential applications in medicine and biochemistry.
Conclusion:
EPTA is a promising compound that has shown potential applications in the field of medicine and biochemistry. Its ability to exhibit multiple biological effects makes it a versatile compound for scientific research. However, further research is needed to fully understand its mechanism of action and potential applications in the treatment of various diseases.
Métodos De Síntesis
EPTA can be synthesized using a multistep process that involves the reaction of various chemical compounds. The synthesis of EPTA involves the reaction of 4-(bromomethyl)phenol with 4-ethoxyaniline, followed by the addition of propylamine and thiosemicarbazide. The final product is obtained by reacting the intermediate compound with 2-chloroacetic acid.
Aplicaciones Científicas De Investigación
EPTA has been studied for its potential applications in various scientific fields, including medicine and biochemistry. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties, making it a promising compound for future research.
Propiedades
Fórmula molecular |
C23H24N2O5S |
|---|---|
Peso molecular |
440.5 g/mol |
Nombre IUPAC |
2-[4-[(Z)-[2-(4-ethoxyphenyl)imino-4-oxo-3-propyl-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C23H24N2O5S/c1-3-13-25-22(28)20(14-16-5-9-19(10-6-16)30-15-21(26)27)31-23(25)24-17-7-11-18(12-8-17)29-4-2/h5-12,14H,3-4,13,15H2,1-2H3,(H,26,27)/b20-14-,24-23? |
Clave InChI |
MHSIXVGBAUAYQV-KWKLDLJFSA-N |
SMILES isomérico |
CCCN1C(=O)/C(=C/C2=CC=C(C=C2)OCC(=O)O)/SC1=NC3=CC=C(C=C3)OCC |
SMILES |
CCCN1C(=O)C(=CC2=CC=C(C=C2)OCC(=O)O)SC1=NC3=CC=C(C=C3)OCC |
SMILES canónico |
CCCN1C(=O)C(=CC2=CC=C(C=C2)OCC(=O)O)SC1=NC3=CC=C(C=C3)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amino]-N-(3-methylphenyl)acetamide](/img/structure/B300950.png)
![N-[5-chloro-2-(methyloxy)phenyl]-2-[[(4-methylphenyl)methyl](phenylsulfonyl)amino]acetamide](/img/structure/B300952.png)

![2-[(3,4-dichlorobenzyl)(phenylsulfonyl)amino]-N-(3-methoxyphenyl)acetamide](/img/structure/B300955.png)

![2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B300958.png)
![2-[(3,4-dichlorobenzyl)(phenylsulfonyl)amino]-N-(4-methoxyphenyl)acetamide](/img/structure/B300959.png)
![2-chloro-5-({(2E,5Z)-5-[4-(methoxycarbonyl)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid](/img/structure/B300963.png)
![2-Chloro-5-{[5-(4-chlorobenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B300964.png)

![ethyl 2-[2-bromo-4-[(E)-[2-(4-ethylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetate](/img/structure/B300969.png)
![2-[2-chloro-4-[(E)-[2-(4-ethylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]-6-methoxyphenoxy]acetonitrile](/img/structure/B300970.png)

![ethyl (4-{(E)-[5-(4-bromophenyl)-2-oxofuran-3(2H)-ylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B300973.png)